molecular formula C13H16BrNO B5801721 N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide

Cat. No. B5801721
M. Wt: 282.18 g/mol
InChI Key: QTXQWVFEPJWDSF-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential applications in pharmaceuticals and materials science. Its synthesis, molecular structure analysis, and property evaluation are crucial for understanding its chemical behavior and potential applications.

Synthesis Analysis

Research indicates scalable synthesis methods for structurally related compounds, demonstrating the utility of these approaches for generating intermediates for receptor agonists and other applications. The scalable synthesis and isolation of stereoisomers of related compounds in gram quantities with high purity showcase the advances in synthetic methodologies for complex molecules (G. Wallace et al., 2009).

Molecular Structure Analysis

X-ray crystallography and theoretical studies provide insights into the molecular structure of similar compounds. These analyses reveal the preferred conformation responsible for biological activity, highlighting the importance of structural elucidation in understanding compound efficacy (I. Edafiogho et al., 2003).

Chemical Reactions and Properties

Research on related compounds indicates various chemical reactions, including aminolysis and photocyclization, that are critical for modifying and understanding the chemical properties of these molecules. These studies contribute to the broader knowledge of chemical reactivity and potential applications in designing new chemical entities (H. Pajouhesh et al., 1984; T. Nishio et al., 2005).

Physical Properties Analysis

The synthesis and characterization of compounds with similar structures have been detailed, including their crystal structures determined from X-ray diffraction data. This information is vital for understanding the physical properties, including stability and solubility, which are essential for pharmaceutical formulation and material science applications (S. Saeed et al., 2010).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXQWVFEPJWDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329775
Record name N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

543704-93-4
Record name N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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